Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-24-16(23)12-5-4-6-19(8-12)15(22)13-9-20-14(21)11(2)7-18-17(20)25-10-13/h7,12-13H,3-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVFYTDHDMMBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CN3C(=O)C(=CN=C3SC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate is a complex heterocyclic compound with potential therapeutic applications. Its structural characteristics suggest a range of biological activities that warrant comprehensive investigation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The compound can be described by the following chemical identifiers:
- Molecular Formula : C₁₄H₁₆N₂O₃S
- Molecular Weight : 288.36 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrimidine core followed by the introduction of the thiazine moiety and subsequent functionalization to yield the final product.
Antimicrobial Activity
Research has indicated that compounds similar to ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine) exhibit significant antimicrobial properties. For instance:
- Case Study : A study involving derivatives of pyrimidine showed inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anticancer Properties
The compound's structural similarities to known anticancer agents raise interest in its potential efficacy against various cancer types.
- Case Study : A library of pyrimidine derivatives was evaluated for their anticancer activity against A431 vulvar epidermal carcinoma cells. The results indicated that certain analogs significantly inhibited cell proliferation and migration .
Enzyme Inhibition
Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine) has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Mechanism : The compound acts as an inhibitor of thymidine kinase (TK), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation in cancer cells .
Pharmacological Studies
Recent pharmacological studies have focused on the compound's interaction with various biological targets:
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate exhibit significant antitumor properties. The thiazine and pyrimidine moieties in the structure contribute to its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of thiazolopyrimidines can effectively inhibit the replication of cancer cells by targeting specific cellular pathways involved in tumor growth .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. It has shown promising results against various isoforms of human carbonic anhydrases (hCA), which are enzymes implicated in numerous physiological processes and diseases. The design of piperidine-based derivatives has been particularly effective in enhancing selectivity and potency against specific hCA isoforms .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to exhibit inhibitory effects against a range of bacterial strains. The presence of the thiazine ring is believed to play a crucial role in this activity by interacting with bacterial cell membranes or specific metabolic pathways .
Central Nervous System Effects
Due to the piperidine component, this compound may have applications in treating neurological disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier and exhibit neuroprotective effects. Research into the neuropharmacological properties of related compounds suggests potential benefits in conditions such as anxiety and depression .
Anti-inflammatory Activity
Inflammation is a common underlying factor in many chronic diseases. Compounds similar to this compound have demonstrated anti-inflammatory properties by modulating inflammatory mediators and pathways . This makes them candidates for further development as therapeutic agents for inflammatory diseases.
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a monomer or additive. Its incorporation into polymer matrices can enhance mechanical properties or introduce specific functionalities such as increased thermal stability or improved barrier properties.
Nanotechnology
In nanotechnology, derivatives of this compound can be used to develop nanocarriers for drug delivery systems. The ability to modify the surface characteristics of nanoparticles with such compounds can improve drug solubility and bioavailability while allowing for targeted delivery mechanisms .
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Challenges and Optimization
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- One-pot reactions using primary amines and formalin to construct fused pyrimidine-thiazine frameworks, as seen in analogous pyrimidothiazine syntheses .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction efficiency for intermediates .
- Monitoring purity : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity, critical for high final yields .
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
A combination of techniques is used:
- Spectroscopy :
- ¹H/¹³C NMR identifies proton environments and carbon backbone connectivity, with chemical shifts resolving carbonyl and heterocyclic moieties .
- IR spectroscopy confirms functional groups (e.g., C=O, N-H stretches) .
- HRMS validates molecular mass and fragmentation patterns .
Advanced Research Questions
Q. How can computational strategies predict the reactivity of this compound’s functional groups in novel reactions?
Computational tools like density functional theory (DFT) and reaction path search algorithms model:
- Electrophilic/nucleophilic sites : Bromine substituents (if present) undergo nucleophilic substitution, while carbonyl groups participate in electrophilic additions .
- Transition state analysis : Quantum chemical calculations predict activation barriers for reactions like Mannich condensations, aligning with experimental outcomes in fused pyrimidine systems .
- High-throughput screening : Machine learning integrates experimental data to optimize reaction conditions (e.g., solvent, temperature) .
Q. How can crystallographic data resolve ambiguities in molecular conformation arising from spectroscopic data?
Discrepancies between NMR (solution-state) and SC-XRD (solid-state) data are addressed by:
- Hydrogen bonding analysis : Etter’s graph set notation identifies patterns (e.g., R₂²(8) motifs) that stabilize specific conformations in crystals .
- Torsional angle comparisons : Puckering coordinates (e.g., Cremer-Pople parameters) quantify ring distortions, reconciling dynamic NMR signals with rigid crystal structures .
- SHELX refinement : High-resolution data minimizes model bias, ensuring accurate geometric parameters .
Q. What strategies optimize the compound’s supramolecular interactions for material science applications?
- Cocrystallization : Coformers with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) modify packing motifs .
- Moiety substitution : Introducing tert-butyl or aryl groups enhances π-π stacking or van der Waals interactions, as seen in pyrimidothiazine derivatives .
Q. How do reaction fundamentals inform the design of scalable synthetic protocols?
- Kinetic studies : Monitoring reaction progress via in situ NMR identifies rate-limiting steps (e.g., imine formation in Mannich reactions) .
- Catalyst screening : Protic acids (e.g., acetic acid) accelerate cyclization steps in fused heterocycle synthesis .
- Solvent-free conditions : Microwave-assisted synthesis reduces side reactions in analogous thiazolidinone systems .
Methodological Considerations
Q. How to address contradictions in biological activity data across studies?
- Structure-activity relationship (SAR) analysis : Systematic substitution of the piperidine or thiazine moieties isolates bioactive pharmacophores .
- In silico docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., kinases), guiding experimental validation .
Q. What experimental controls ensure reproducibility in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
